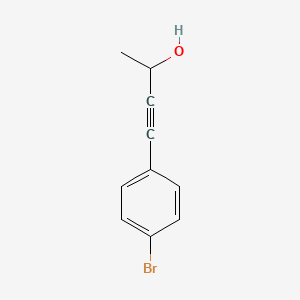
4-(4-Bromophenyl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9BrO It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond The compound also contains a bromophenyl group, which is a benzene ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)but-3-yn-2-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butoxide (tert-BuOK) as a base under solvent-free conditions. This green synthesis approach is applicable to a variety of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols .
Another method involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide. The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of solvent-free conditions and efficient reaction protocols ensures high yields and cost-effectiveness, making it suitable for bulk manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-ol or 4-(4-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(4-azidophenyl)but-3-yn-2-ol or 4-(4-cyanophenyl)but-3-yn-2-ol.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in a range of chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to its biological activity by facilitating interactions with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a hydrogen atom on the carbon adjacent to the hydroxyl group.
4-(2-Bromophenyl)but-3-yn-2-ol: Similar structure but with the bromine atom on the ortho position of the benzene ring.
Uniqueness
4-(4-Bromophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a propargylic alcohol moiety
Eigenschaften
Molekularformel |
C10H9BrO |
|---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
4-(4-bromophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 |
InChI-Schlüssel |
ALTOADCCPVTZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
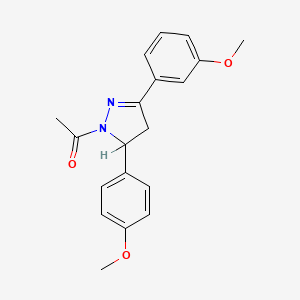
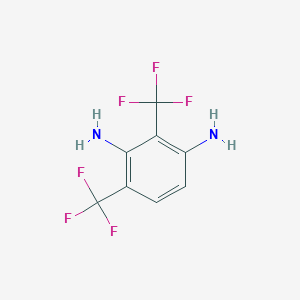
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
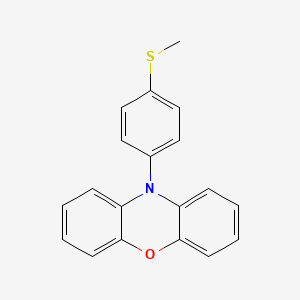
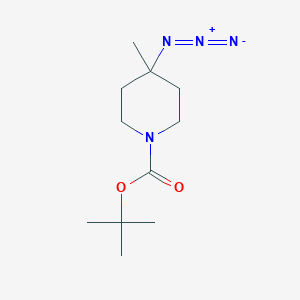
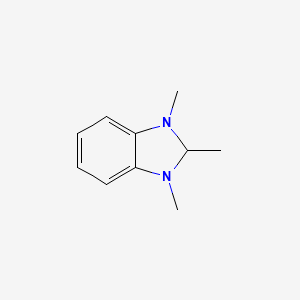
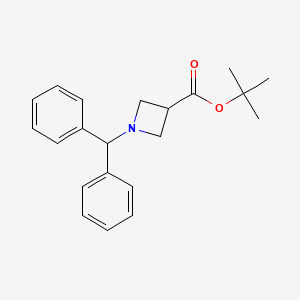

![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
